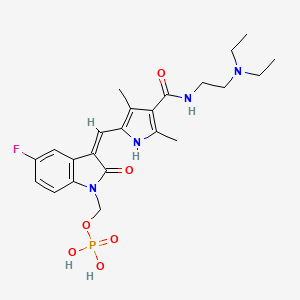
(Z)-(3-((4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-2-oxoindolin-1-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(3-((4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-2-oxoindolin-1-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a fluorinated indolinone moiety, and a diethylaminoethyl carbamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-((4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-2-oxoindolin-1-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Diethylaminoethyl Carbamoyl Group: This step involves the reaction of the pyrrole intermediate with diethylaminoethyl isocyanate.
Formation of the Indolinone Moiety: This can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone.
Phosphorylation: The final step involves the phosphorylation of the indolinone intermediate using phosphorus oxychloride (POCl3) and subsequent hydrolysis to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the diethylaminoethyl carbamoyl group suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties such as stability and reactivity.
作用机制
The mechanism of action of (Z)-(3-((4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-2-oxoindolin-1-yl)methyl dihydrogen phosphate likely involves interactions with specific molecular targets. The diethylaminoethyl carbamoyl group may interact with enzymes or receptors, modulating their activity. The fluorinated indolinone moiety could enhance binding affinity and specificity to these targets, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Adapalene Related Compound E: A compound related to adapalene, used in pharmaceutical applications.
Uniqueness
(Z)-(3-((4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-2-oxoindolin-1-yl)methyl dihydrogen phosphate is unique due to its combination of a pyrrole ring, a fluorinated indolinone moiety, and a diethylaminoethyl carbamoyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C23H30FN4O6P |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
[(3Z)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-5-fluoro-2-oxoindol-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H30FN4O6P/c1-5-27(6-2)10-9-25-22(29)21-14(3)19(26-15(21)4)12-18-17-11-16(24)7-8-20(17)28(23(18)30)13-34-35(31,32)33/h7-8,11-12,26H,5-6,9-10,13H2,1-4H3,(H,25,29)(H2,31,32,33)/b18-12- |
InChI 键 |
DYLAOPIVLHXCQT-PDGQHHTCSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)N(C2=O)COP(=O)(O)O)C |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)N(C2=O)COP(=O)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


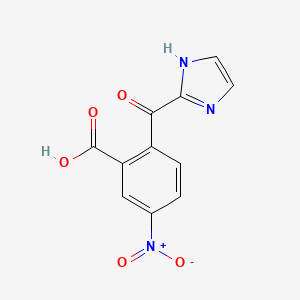

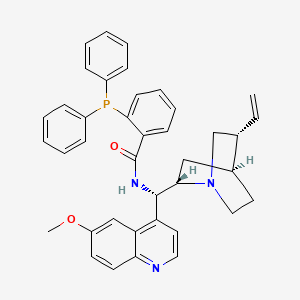
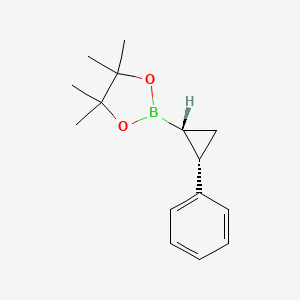


![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
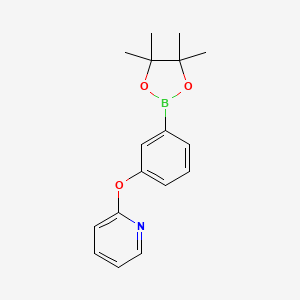
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
![1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B12946162.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)


![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)
